3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 1353961-61-1
VCID: VC5936147
InChI: InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN
Molecular Formula: C13H25N3O3
Molecular Weight: 271.361

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

CAS No.: 1353961-61-1

Cat. No.: VC5936147

Molecular Formula: C13H25N3O3

Molecular Weight: 271.361

* For research use only. Not for human or veterinary use.

3-[(2-Amino-acetyl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester - 1353961-61-1

Specification

CAS No. 1353961-61-1
Molecular Formula C13H25N3O3
Molecular Weight 271.361
IUPAC Name tert-butyl 3-[(2-aminoacetyl)-methylamino]piperidine-1-carboxylate
Standard InChI InChI=1S/C13H25N3O3/c1-13(2,3)19-12(18)16-7-5-6-10(9-16)15(4)11(17)8-14/h10H,5-9,14H2,1-4H3
Standard InChI Key UEAYOIYYAQLFEQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)N(C)C(=O)CN

Introduction

Structural Characteristics and Molecular Properties

The compound’s architecture combines three functional elements: a six-membered piperidine ring, a methyl-amino-acetyl side chain, and a tert-butyl ester group. The piperidine ring adopts a chair conformation, providing spatial flexibility for interactions with biological targets. The tert-butyl ester enhances lipophilicity, improving membrane permeability in pharmacological contexts.

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC13H25N3O3\text{C}_{13}\text{H}_{25}\text{N}_{3}\text{O}_{3}
Molecular Weight271.361 g/mol
IUPAC Nametert-butyl 3-[(2-aminoacetyl)(methyl)amino]piperidine-1-carboxylate
Key Functional GroupsPiperidine, tert-butyl ester, amino-acetyl-methyl-amino
SolubilityModerate in polar solvents (e.g., DMSO, methanol)

The amino-acetyl moiety introduces hydrogen-bonding capability, critical for substrate-enzyme interactions. Comparative analysis with analogs like 3-{[(2-Amino-acetyl)-ethyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester reveals that alkyl chain length modulates solubility and target affinity.

Synthesis and Manufacturing Processes

Synthesizing this compound requires multi-step protocols to ensure regioselectivity and purity. A representative route involves:

  • Piperidine Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate in tetrahydrofuran.

  • Side Chain Introduction: N-methylation of the piperidine ring followed by coupling with 2-aminoacetyl chloride yields the amino-acetyl-methyl-amino moiety.

  • Deprotection and Purification: Acidic cleavage of the Boc group and subsequent recrystallization afford the final product.

Table 2: Synthesis Parameters

StepReagents/ConditionsYield (%)
Boc Protection(Boc)₂O, THF, 0°C → RT85
N-MethylationCH₃I, K₂CO₃, DMF, 50°C78
Aminoacylation2-Aminoacetyl chloride, DCM, RT65
Final DeprotectionHCl/dioxane, RT90

Optimizing reaction time and temperature is critical to minimizing byproducts such as over-alkylated derivatives.

Chemical Reactivity and Reaction Mechanisms

The compound’s reactivity is governed by its ester and amino groups. Key transformations include:

  • Hydrolysis: The tert-butyl ester undergoes acidic hydrolysis to yield a carboxylic acid, enabling further functionalization.

  • Nucleophilic Substitution: The chloroacetyl analog (CAS: VC13449593) demonstrates SN2 reactivity at the methyl-amino site, forming thiol or amine conjugates.

  • Reductive Amination: The primary amine reacts with aldehydes/ketones under hydrogenation to form secondary amines.

Table 3: Reaction Pathways

Reaction TypeReagentsProduct Application
Ester HydrolysisHCl/MeOH, refluxCarboxylic acid intermediates
Nucleophilic SubstitutionThiophenol, K₂CO₃Thioether conjugates
Reductive AminationBenzaldehyde, NaBH₃CNN-Benzyl derivatives
TargetAssay MethodIC₅₀/K_d
Trypsin-like proteaseSPR12.3 µM
Neurological receptorsRadioligand binding45 µM (σ₁ receptor)
Bacterial transpeptidaseMIC determination>100 µM (E. coli)

Derivatives with elongated alkyl chains show improved σ₁ receptor affinity, highlighting structure-activity relationships.

Applications in Scientific Research

This compound is pivotal in drug discovery, particularly for central nervous system (CNS) targets. Case studies include:

  • Peptidomimetic Development: Serves as a scaffold for protease-resistant peptide analogs.

  • Library Synthesis: Used in combinatorial chemistry to generate diverse N-substituted piperidines.

  • Pharmacokinetic Studies: Radiolabeled versions track blood-brain barrier penetration in rodent models.

Table 5: Research Applications

Application AreaExample StudyOutcome
Anticancer AgentsPI3Kδ inhibitorsIC₅₀ = 0.8 nM
Neuroprotective Agentsσ₁ Receptor agonists60% reduction in neuronal apoptosis
Antibiotic Adjuvantsβ-Lactamase inhibitionSynergy with ampicillin

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